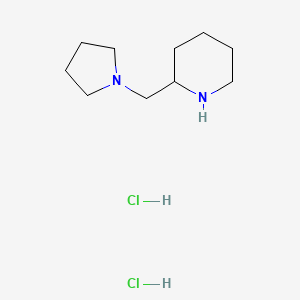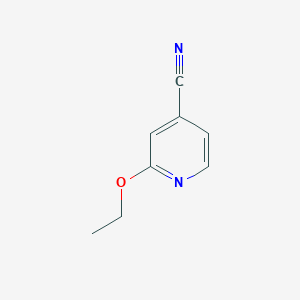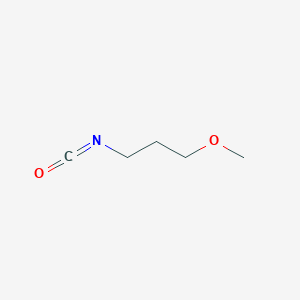
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is an important organic compound that has emerged as a potent pharmaceutical ingredient for various scientific experiments. It is a white solid and its CAS Number is 898765-89-4.
Molecular Structure Analysis
The molecular formula of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is C11H9F3O3. The InChI code is 1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) .Physical And Chemical Properties Analysis
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is a white solid . Its molecular weight is 246.18 g/mol.Applications De Recherche Scientifique
Synthesis and Solid-Phase Applications
The acid-labile nature of certain valeric acid derivatives, like 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is crucial in the Fmoc solid-phase synthesis of peptide N-alkylamides. These compounds, due to their acid-labile handles, facilitate the synthesis and purification of peptide chains. One of the significant applications includes the preparation of LHRH analogues, which are instrumental in biological and medical research (Songster, Vagner & Bárány, 2004).
Role in Chemical Oxidation Processes
Valeric acid, specifically its derivative valeraldehyde, has critical roles in industrial applications like plasticizers, lubricants, and pharmaceuticals. The cerium(IV) oxidation of valeraldehyde to valeric acid is a key chemical process. This reaction's kinetics and the influence of various surfactants and metal salts on the reaction rate have been studied in detail, highlighting the industrial significance of valeric acid derivatives (Ghosh, Sar, Malik & Saha, 2015).
Catalysis and Chemical Synthesis
The derivative 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has been identified as an important pro-inflammatory mediator. Its synthesis, biological activity, and the role of its receptor (OXE-R) in various diseases have been extensively studied, showcasing its significance in medical research and drug development (Ye et al., 2017).
Biochemistry and Biological Effects
The biochemistry, biology, and chemistry of 5-oxo-ETE, a product of 5-lipoxygenase, have been thoroughly investigated. Its role as a potent chemoattractant for eosinophils, neutrophils, and basophils, and its potential involvement in inflammatory diseases like asthma, highlight the biological and therapeutic importance of valeric acid derivatives (Powell & Rokach, 2005).
Microbiological Production and Organic Synthesis
Valeric acid derivatives are also significant in the microbiological production of carboxylic acids, which serve as building blocks in organic synthesis. These derivatives facilitate the synthesis of a wide range of organic compounds, further highlighting their importance in industrial and chemical synthesis processes (Aurich et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-oxo-5-(3,4,5-trifluorophenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJLAGQPSJXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598252 |
Source


|
| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-89-4 |
Source


|
| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)




![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)
